molecular formula C11H13NO2 B2609841 Methyl 1-benzylaziridine-2-carboxylate CAS No. 21384-53-2

Methyl 1-benzylaziridine-2-carboxylate

Cat. No. B2609841
Key on ui cas rn: 21384-53-2
M. Wt: 191.23
InChI Key: QBIVBBBSVOOSSO-UHFFFAOYSA-N
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Patent
US07989634B2

Procedure details

To a solution of methyl 2,3-dibromopropionate (92.50 g, 10.0 mmol) and K2CO3 (4.10 g 30.0 mmol) in acetonitrile (30 mL) was added dropwise benzylamine (1.20 mL, 11 mmol). After being stirred at rt for 4 h, and the reaction mixture was quenched with a saturated aqueous NH4Cl solution. The organic material was extracted with EtOAc, the extracts dried over MgSO4, concentrated in vacuo. The residue was purified by column chomatography (EtOAc/Hex 2/1) to give the title compound (1.62 g, 85%).
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C([O-])([O-])=O.[K+].[K+].[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(#N)C>[CH2:15]([N:22]1[CH2:7][CH:2]1[C:3]([O:5][CH3:6])=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
BrC(C(=O)OC)CBr
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chomatography (EtOAc/Hex 2/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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